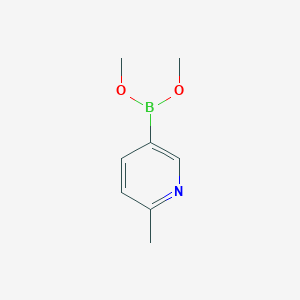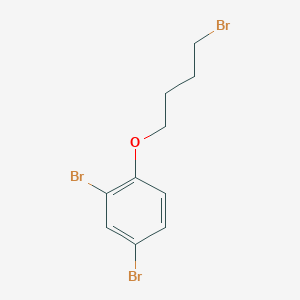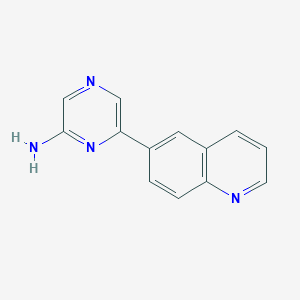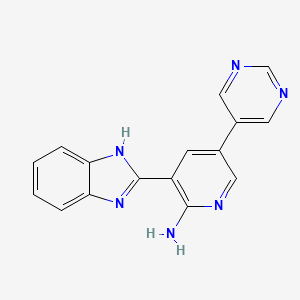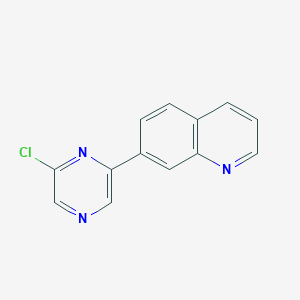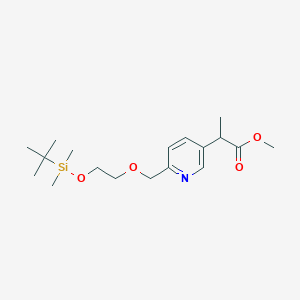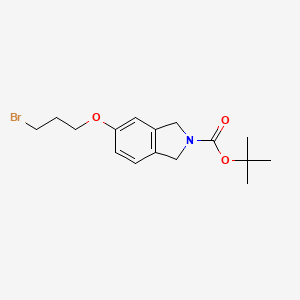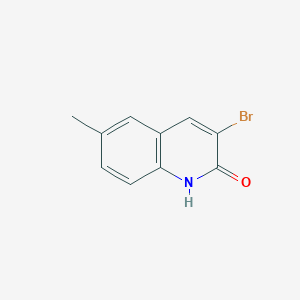![molecular formula C11H21N3O B13879592 [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the cyclobutyl ring, which is then functionalized with a dimethylamino group. The piperazinylmethanone moiety is introduced through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or piperazinylmethanone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in manufacturing and materials science.
作用機序
The mechanism of action of [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. This binding can modulate the activity of the target, leading to changes in biochemical pathways and physiological responses.
類似化合物との比較
Similar Compounds
- [1-(Dimethylamino)cyclobutyl]methanol
- [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride
Uniqueness
Compared to similar compounds, [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone stands out due to its unique combination of a cyclobutyl ring, dimethylamino group, and piperazinylmethanone moiety. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications. Its versatility in undergoing different chemical reactions and forming stable complexes with biological targets makes it a valuable compound in scientific research.
特性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
[1-(dimethylamino)cyclobutyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H21N3O/c1-13(2)11(4-3-5-11)10(15)14-8-6-12-7-9-14/h12H,3-9H2,1-2H3 |
InChIキー |
DFOLLQFMSOZXHZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCC1)C(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


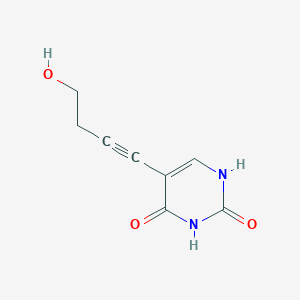
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
